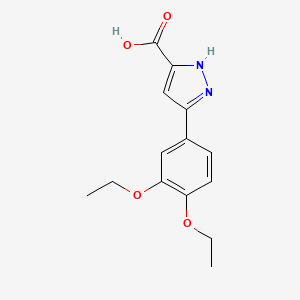

5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(3,4-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-19-12-6-5-9(7-13(12)20-4-2)10-8-11(14(17)18)16-15-10/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHFVQZLCRNEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution, enabling synthesis of esters and amides.

Key Findings :

-

Amidation with primary/secondary amines (e.g., benzylamine, morpholine) proceeds efficiently under carbodiimide-mediated coupling .

-

Steric hindrance from the 3,4-diethoxyphenyl group reduces reactivity in bulky amine substrates.

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation, yielding substituted pyrazoles.

| Condition | Temperature/Time | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 3 h | 5-(3,4-Diethoxyphenyl)-1H-pyrazole | 85% | |

| CuO, quinoline | 180°C, 6 h | 3-(3,4-Diethoxyphenyl)pyrazole | 72% |

Mechanistic Insight :

-

Decarboxylation proceeds via a six-membered transition state, stabilized by the electron-donating ethoxy groups.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at the C4 position.

Notable Observations :

-

Nitration occurs regioselectively at C4 due to electron-withdrawing effects of the carboxylic acid group .

-

Sulfonation products are hygroscopic and require anhydrous storage .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals.

| Metal Salt | Conditions | Complex | Application | Source |

|---|---|---|---|---|

| FeCl₃ | Ethanol, RT (2 h) | [Fe(L)₃]·3H₂O (L = ligand) | Catalytic oxidation | |

| Cu(NO₃)₂ | H₂O/EtOH, 60°C (4 h) | [Cu(L)₂(H₂O)₂]·2NO₃ | Antimicrobial activity |

Structural Data :

-

IR spectra confirm bidentate binding via the pyrazole nitrogen and carboxylate oxygen .

-

X-ray crystallography of the Cu(II) complex reveals a distorted octahedral geometry .

Biological Activity and Derivatization

Derivatives show significant pharmacological potential:

Structure-Activity Relationship :

-

Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity .

-

Bulky substituents on the amide nitrogen reduce bioavailability .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition into CO₂ and ethoxybenzene derivatives.

Scientific Research Applications

Biology: Pyrazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.

Medicine: The compound has been studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: In the agricultural sector, pyrazole derivatives are explored as potential pesticides and herbicides due to their biological activity.

Mechanism of Action

The mechanism of action of 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Pyrazole-carboxylic acid derivatives exhibit diverse biological activities depending on substituents at the 1-, 3-, 4-, and 5-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Properties

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance solubility in polar solvents and may improve metabolic stability compared to electron-withdrawing groups (e.g., nitro, chloro). Electron-Withdrawing Groups (e.g., nitro, chloro): Improve binding to electron-deficient targets (e.g., enzymes) but may reduce bioavailability due to lower solubility. The dichloro derivative (263.08 g/mol) exhibits higher molecular weight and polarity compared to the dimethyl analogue (216.24 g/mol) .

Synthetic Accessibility :

- The diethoxy-substituted compound may require specialized coupling reactions (e.g., Suzuki-Miyaura) using 3,4-diethoxyphenyl boronic acid, as demonstrated in the synthesis of 3,4-diarylpyrazole derivatives via Pd-catalyzed cross-coupling . Methoxy and chloro analogues are more commonly reported due to the commercial availability of precursors .

Key Insights:

- Antiviral Activity : Nitro-substituted pyrazole-carboxylic acids exhibit potent anti-HIV activity, likely due to strong electron-withdrawing effects enhancing interactions with viral enzymes. The diethoxy analogue’s larger substituents may hinder binding to similar targets .

- Anticancer Potential: Dichloro and dimethyl derivatives are under investigation for anticancer activity, with substituent size and hydrophobicity influencing cellular uptake and target engagement .

Stability and Metabolic Considerations

- Diethoxy vs. Methoxy Groups : Ethoxy substituents may confer greater metabolic resistance compared to methoxy groups, as ethyl groups are less prone to oxidative demethylation. This could prolong the half-life of the diethoxy analogue .

Biological Activity

5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol. Its structure features a pyrazole ring substituted with a diethoxyphenyl group and a carboxylic acid functional group, which are crucial for its biological activity. The presence of both the carboxylic acid and pyrazole moiety allows for diverse chemical reactivity, making it a valuable scaffold in drug development.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, such as lung, colorectal, and breast cancers. Notably, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast (MDA-MB-231) | 0.86 | |

| Other Pyrazole Derivative X | Lung Cancer | 0.24 | |

| Other Pyrazole Derivative Y | Colorectal Cancer | 0.07 |

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition can lead to reduced pain and inflammation in various animal models .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of aromatic-amino-acid aminotransferase, influencing the metabolism of aromatic amino acids.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity related to pain pathways, potentially providing analgesic effects similar to known nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on Anticancer Activity : A study demonstrated that a series of pyrazole derivatives exhibited potent antiproliferative effects against various cancer cell lines. The study utilized both in vitro and in vivo models to confirm the anticancer potential of these compounds .

- Anti-inflammatory Study : In an experimental model of inflammation induced by carrageenan, the compound showed significant reduction in edema compared to control groups, indicating strong anti-inflammatory activity .

Q & A

Q. Table 1: Example Reaction Conditions

| Substrate | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Tosylhydrazide + Ethyl acrylate derivative | Pd(PPh₃)₄ | DMF/H₂O | 8–78% | |

| Hydrazine + Diethoxybenzaldehyde | None | Ethanol | 73–78% |

How is structural confirmation achieved post-synthesis?

Methodological Answer:

Multi-technique validation is critical:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions. For example, the pyrazole ring protons resonate at δ 6.5–7.5 ppm, while ethoxy groups appear as quartets at δ 1.3–1.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 317.1264 for C₁₄H₁₆N₂O₅) .

- Melting Point (mp): Compare experimental mp (e.g., 197–198°C) with literature values to assess purity .

Q. Table 2: Analytical Parameters

| Technique | Key Peaks/Data | Purpose | Reference |

|---|---|---|---|

| -NMR | δ 7.2–7.8 (aromatic H), δ 4.1 (OCH₂) | Substituent positioning | |

| HRMS | m/z 317.1264 [M+H] | Molecular confirmation | |

| FTIR | 1700 cm (C=O stretch) | Carboxylic acid validation |

How can low reaction yields be optimized during synthesis?

Methodological Answer:

Low yields (e.g., 8% in ) often stem from competing side reactions or inefficient coupling. Strategies include:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance cross-coupling efficiency .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of aryl boronic acids in Suzuki reactions.

- Temperature Control: Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates.

- Purification: Use column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization to isolate pure product .

How should discrepancies in biological activity data be resolved?

Methodological Answer:

Contradictory results (e.g., chemotaxis inhibition vs. low NO release ) require:

- Assay Validation: Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and control compounds.

- Purity Assessment: Re-test compounds with HPLC (>95% purity) to exclude impurities affecting activity.

- Dose-Response Studies: Perform EC₅₀/IC₅₀ curves to confirm potency thresholds.

- Metabolic Stability: Assess if metabolites (e.g., acyl glucuronides ) interfere with activity.

What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace ethoxy with methoxy or halogens ) and compare bioactivity.

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like COX-2 .

- Pharmacophore Mapping: Identify critical moieties (e.g., carboxylic acid for hydrogen bonding ).

- In Vivo Studies: Test analogs in disease models (e.g., inflammation) to correlate structural changes with efficacy .

How are metabolic pathways analyzed for this compound?

Methodological Answer:

- Phase I Metabolism: Incubate with liver microsomes (human/rat) and identify hydroxylation or oxidation products via LC-MS/MS .

- Phase II Conjugation: Detect glucuronide/sulfate metabolites using β-glucuronidase/sulfatase treatments.

- Stable Isotope Labeling: Use -labeled compounds to trace metabolic fates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.